Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt is a chemical compound that combines the properties of benzoic acid and p-toluenesulfonamide. It is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-alpha-toluenesulfonamido-, sodium salt typically involves the reaction of benzoic acid with p-toluenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and using solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, p-alpha-toluenesulfonamido-, sodium salt involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and proteins, depending on its chemical structure and the biological context. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
p-Toluenesulfonamide: A sulfonamide derivative used in organic synthesis and as a pharmaceutical intermediate.
Sodium benzoate: A sodium salt of benzoic acid commonly used as a preservative.
Uniqueness
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt is unique due to its combined properties of benzoic acid and p-toluenesulfonamide. This combination allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .
Eigenschaften
CAS-Nummer |
64050-44-8 |
---|---|
Molekularformel |
C14H12NNaO4S |
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
sodium;4-(benzylsulfonylamino)benzoate |
InChI |
InChI=1S/C14H13NO4S.Na/c16-14(17)12-6-8-13(9-7-12)15-20(18,19)10-11-4-2-1-3-5-11;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
FWXKHHNBKIVAQU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.